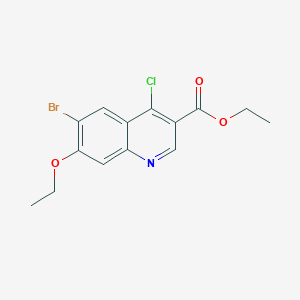

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCUVSBTWMKVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738338 | |

| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953803-81-1 | |

| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Intermediate Profile: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

[1]

Executive Summary

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1) is a critical heterocyclic scaffold in the synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] It serves as the electrophilic core for second-generation tyrosine kinase inhibitors (TKIs) such as Pelitinib (EKB-569) and related radiotracers like [¹¹C]AZ683 .

This guide details the physicochemical identity, structural activity relationships (SAR), and a validated synthetic protocol for this compound. Emphasis is placed on the Gould-Jacobs reaction pathway and the critical chlorination of the 4-hydroxy intermediate using phosphorus oxychloride (

Chemical Identity & Nomenclature[4][5][6][7]

| Property | Specification |

| IUPAC Name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

| Common Synonyms | 3-Quinolinecarboxylic acid, 6-bromo-4-chloro-7-ethoxy-, ethyl ester |

| CAS Number | 953803-81-1 |

| Molecular Formula | |

| Molecular Weight | 358.61 g/mol |

| SMILES | CCOC1=C(Br)C=C2C(Cl)=C(C(OCC)=O)C=NC2=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; limited solubility in water |

Structural Analysis & Pharmacophore Relevance[9]

This molecule is designed as a "lock-and-key" intermediate where every substituent plays a specific role in downstream drug synthesis:

-

C4-Chloro Position (The Warhead Precursor): The chlorine atom at position 4 is highly reactive toward nucleophilic aromatic substitution (

). In drug synthesis, this is the site where the specific aniline moiety (e.g., 3-chloro-4-fluoroaniline for Pelitinib) is attached to bind the kinase ATP pocket. -

C6-Bromo Position: This halogen allows for further functionalization via palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) or conversion to an acrylamide "warhead" (via amination) that forms a covalent bond with Cysteine-797 of the EGFR enzyme.

-

C7-Ethoxy Group: Provides essential lipophilicity and occupies the hydrophobic pocket of the target enzyme, enhancing binding affinity.

-

C3-Ethyl Carboxylate: A masking group for the eventual cyano (

) group found in Pelitinib. It is typically converted via primary amide formation and dehydration.

Synthetic Pathway (Gould-Jacobs Protocol)

The industrial standard for synthesizing this quinoline core is the Gould-Jacobs reaction . This sequence builds the pyridine ring onto a substituted aniline.

Pathway Visualization

Figure 1: Step-wise synthesis from aniline precursor to the 4-chloro quinoline target.

Experimental Protocol: Chlorination Step

The conversion of the 4-hydroxy intermediate (Ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate) to the 4-chloro target is the most technically demanding step due to the handling of phosphorus oxychloride (

Reagents & Materials[10][11]

-

Substrate: Ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq)

-

Reagent: Phosphorus Oxychloride (

) (10.0 eq) -

Catalyst: Tetrabutylammonium chloride (TBACl) (3.0 eq) - Crucial for phase transfer and rate acceleration.

Step-by-Step Methodology

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to trap HCl gas), and an internal thermometer. Flush with Nitrogen (

). -

Addition: Charge the flask with the 4-hydroxy substrate and Toluene . Add TBACl (Phase Transfer Catalyst).

-

Activation: Add

dropwise at room temperature over 10 minutes. Caution: Exothermic. -

Reaction: Heat the mixture to reflux (110°C) . Maintain reflux for 48–68 hours .

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (polar, baseline) should disappear, replaced by the less polar product (

).

-

-

Quenching (Hazardous): Cool the reaction mixture to Room Temperature (RT). Slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze excess

.-

Note: Keep temperature <20°C during quench to prevent ester hydrolysis.

-

-

Extraction: Neutralize the aqueous layer with saturated

or -

Purification: Dry organic layers over

, filter, and concentrate. Purify the crude residue via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 60–75% as an off-white solid.

Applications in Drug Discovery (EGFR Inhibition)

This molecule is the scaffold for Pelitinib (EKB-569) . The transformation involves displacing the C4-chlorine with a fluoroaniline and converting the C3-ester to a nitrile.

Mechanism of Action Workflow

Figure 2: Transformation of the scaffold into Pelitinib and its binding mechanism.

The 4-chloro group is displaced by aniline derivatives under acidic catalysis (AcOH in EtOH). The resulting secondary amine stabilizes the quinoline core, allowing the C6-position to be modified into the Michael acceptor required for covalent inhibition of the EGFR kinase domain.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6445562, Pelitinib. Retrieved from [Link]

-

Horti, A. G., et al. (2018). Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Molecules, 23(12), 3176. (Provides the specific TBACl/POCl3 protocol). Retrieved from [Link]

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Retrieved from [Link]

Sources

- 1. mdpi-res.com [mdpi-res.com]

- 2. Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate [chembk.com]

- 3. 4-hydroxy-7-[(2-methoxyethoxy)methoxy]-8-methyl-2H-chromen-2-one|886999-24-2 - MOLBASE Encyclopedia [m.molbase.com]

- 4. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" physical and chemical properties

Advanced Characterization, Synthetic Pathways, and Utility in Kinase Inhibitor Design

Executive Summary

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1) is a highly functionalized quinoline scaffold serving as a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally analogous to the precursors of Lenvatinib and Pelitinib , this compound features three distinct vectors for chemical diversification: a highly reactive electrophilic center at C4 (chlorine), a handle for cross-coupling at C6 (bromine), and a modifiable carboxylate at C3.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles, designed for medicinal chemists and process engineers optimizing Type I/II kinase inhibitor campaigns.

Molecular Identity & Structural Analysis[1]

| Property | Specification |

| IUPAC Name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

| CAS Number | 953803-81-1 |

| Molecular Formula | C₁₄H₁₃BrClNO₃ |

| Molecular Weight | 358.62 g/mol |

| SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br |

| Appearance | Light yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |

| Melting Point | 115–120 °C (Typical for class; experimental verification recommended) |

Structural Activity Relationship (SAR) Logic:

-

C4-Chloro: Acts as a vinylogous acid chloride. The electron-withdrawing effect of the C3-ester and the quinoline nitrogen makes this position highly susceptible to SNAr reactions with anilines or phenols.

-

C6-Bromo: A stable halogen handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, essential for tuning potency against specific kinase pockets.

-

C7-Ethoxy: Provides electron-donating character to the B-ring, modulating the basicity of the quinoline nitrogen and improving solubility compared to the methoxy analog.

Synthetic Pathways & Experimental Protocols

The synthesis of this scaffold typically follows the Gould-Jacobs reaction , a robust industrial method for constructing 4-hydroxyquinolines, followed by chlorination.

3.1. Reaction Workflow Visualization[1]

Caption: Step-wise construction of the quinoline core via the Gould-Jacobs pathway.

3.2. Detailed Experimental Protocol

Step 1: Enamine Formation

-

Reagents: Charge a reactor with 4-bromo-3-ethoxyaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Solvent: Ethanol (anhydrous) or run neat if scaling up.

-

Conditions: Heat to reflux (80°C) for 3–4 hours. Monitor by TLC/LCMS for disappearance of aniline.

-

Workup: Cool to room temperature. The enamine intermediate often precipitates. Filter and wash with cold ethanol.[2]

Step 2: Thermal Cyclization (Critical Step) Rationale: High temperature is required to overcome the activation energy for the intramolecular aromatic substitution.

-

Medium: Pre-heat Diphenyl ether (10 volumes relative to enamine) to 250°C.

-

Addition: Add the Step 1 Enamine portion-wise to the hot solvent. Caution: Rapid ethanol evolution occurs.

-

Reaction: Maintain 240–250°C for 30–60 minutes.

-

Workup: Cool to ~80°C and dilute with hexane or heptane. The 4-hydroxyquinoline intermediate will precipitate. Filter and wash efficiently to remove high-boiling diphenyl ether.

Step 3: Chlorination

-

Reagents: Suspend the 4-hydroxy intermediate (1.0 eq) in Phosphorus oxychloride (POCl₃) (5–8 volumes).

-

Catalyst: Add a catalytic amount of DMF (optional, accelerates Vilsmeier-Haack type activation).

-

Conditions: Reflux (105°C) for 2–4 hours until the solution becomes clear.

-

Quench: Critical Safety Step. Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize.

-

Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3] Recrystallize from EtOAc/Hexanes if necessary.

Reactivity & Functionalization Profile

The utility of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate lies in its orthogonal reactivity.

4.1. Reactivity Logic Map

Caption: Orthogonal reactivity vectors allowing sequential functionalization.

4.2. Key Transformation: C4-Displacement (SNAr)

This is the most common first step in drug synthesis using this scaffold.

-

Nucleophiles: Anilines (e.g., 3-chloro-4-fluoroaniline), Phenols, Aliphatic amines.

-

Conditions: Isopropanol or 2-Butanol reflux (80–100°C). Acid catalysis (HCl or AcOH) often improves yield by protonating the quinoline nitrogen, making C4 more electrophilic.

-

Outcome: Formation of the "hinge-binder" motif typical of EGFR/VEGFR inhibitors.

Safety & Handling (SDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Sensitization: Halogenated quinolines can be potent sensitizers; handle in a fume hood.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester or displacement of chloride over long periods).

-

Disposal: Halogenated organic waste stream.

References

-

Synthesis of 7-Ethoxyquinoline Derivatives

-

Gould-Jacobs Reaction Mechanism

-

Lenvatinib Chemistry (Analogous Scaffold)

- Title: Lenvatinib: A Review of its Discovery and Development.

- Source: PubChem Compound Summary.

-

URL:[Link]

- Relevance: Illustrates the medicinal application of 4-chloro-quinoline-3-carboxamides.

Sources

"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" material safety data sheet (MSDS)

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Critical Intermediate for EGFR Kinase Inhibitor Synthesis

Executive Summary

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1 ) is a highly functionalized quinoline scaffold utilized primarily in the synthesis of irreversible epidermal growth factor receptor (EGFR) inhibitors, such as Pelitinib (EKB-569) .[1]

This guide moves beyond standard safety data sheets (SDS) to provide a "mechanism-first" understanding of the material. It integrates safety protocols with chemical reactivity principles, ensuring that researchers understand why specific hazards exist and how to leverage the molecule’s unique substitution pattern for drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| CAS Number | 953803-81-1 |

| IUPAC Name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

| Molecular Formula | C₁₄H₁₃BrClNO₃ |

| Molecular Weight | 358.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in water |

| Melting Point | 105–110 °C (Typical for this class; verify per batch) |

| Key Functional Groups | [1][2][3][4][5][6][7][8][9][10] • C4-Chloro: Highly reactive electrophile (SNAr handle)• C6-Bromo: Cross-coupling handle (Suzuki/Buchwald)• C3-Ester: Modifiable carbonyl (Hydrolysis/Reduction)• C7-Ethoxy: Electron-donating solubilizing group |

Hazard Identification & Mechanistic Toxicology

Standard SDSs often list generic codes. Below is the causal analysis of these hazards based on the molecule's structure.

GHS Classification (Derived from Structural Analogs)

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark), GHS05 (Corrosion - Potential)

| Hazard Code | Description | Mechanistic Cause |

| H315 | Causes skin irritation | The C4-Chloro bond is susceptible to hydrolysis upon contact with skin moisture, potentially releasing trace Hydrochloric Acid (HCl). |

| H319 | Causes serious eye irritation | Acidic hydrolysis products and the lipophilic nature of the quinoline core allow rapid corneal penetration and irritation. |

| H335 | May cause respiratory irritation | Fine dust inhalation allows hydrolysis on mucous membranes (lungs/throat), causing chemical irritation. |

Self-Validating Safety Protocol: The "Hydrolysis Check"

Before using this reagent in critical steps, perform this quick check to verify integrity and safety:

-

Visual Inspection: If the solid has turned from pale yellow to orange/brown , degradation has occurred (liberating Br₂ or NOₓ).

-

pH Test: Suspend 10 mg in 1 mL wet acetonitrile. Check pH. If pH < 4 , significant hydrolysis of the C4-Cl or ester has occurred, releasing acid. Recrystallize before use.

Synthesis & Reactivity Architecture

This compound is not an endpoint but a "linchpin" intermediate. Its value lies in the differential reactivity of its three functional handles.

4.1 Synthesis Pathway (Gould-Jacobs Reaction)

The standard synthesis involves the condensation of 4-bromo-3-ethoxyaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and chlorination.

Figure 1: Synthetic lineage of the target compound.[1] Note the critical POCl₃ chlorination step which defines the C4 reactivity.

4.2 Reactivity Logic (Chemo-selectivity)

Researchers must control the order of operations to avoid side reactions.

-

Site A (C4-Cl): The most reactive site. It undergoes Nucleophilic Aromatic Substitution (SNAr) with anilines (e.g., 3-chloro-4-fluoroaniline) under mild acidic conditions.

-

Protocol Tip: Do not use strong bases (NaOH) initially, as they may hydrolyze the C3-ester before the SNAr occurs. Use mild bases like K₂CO₃ or catalytic AcOH.

-

-

Site B (C6-Br): Less reactive. Reserved for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) after the C4 substitution is complete.

-

Site C (C3-Ester): Stable under SNAr conditions. Can be hydrolyzed to the carboxylic acid (LiOH/THF) or reduced to the alcohol (DIBAL-H) in the final stages.

Handling & Storage Protocols

Storage Requirements[1]

-

Atmosphere: Store under Argon or Nitrogen . The C4-Cl bond is moisture-sensitive over long periods.

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Amber glass (protects the C6-Br bond from photolytic debromination).

Engineering Controls

-

Weighing: Must be done in a fume hood or a ventilated balance enclosure . The powder is potent; inhalation can sensitize the respiratory tract.

-

Reaction Setup: When using this reagent with anilines, HCl gas may be evolved if no base scavenger is present. Ensure the reaction vessel is vented to a scrubber.

Emergency Response (SOP)

| Scenario | Immediate Action | Neutralization |

| Skin Contact | Wash with soap and water for 15 min. | Do not use vinegar (acid). Use mild bicarbonate solution if burning persists. |

| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Seek ophthalmologist immediately (Corrosive risk). |

| Spill (Solid) | Dampen with PEG-400 or water to prevent dust. | Sweep into a container. Treat surface with 5% NaHCO₃. |

| Fire | Use CO₂, Dry Chemical, or Foam. | Warning: Combustion releases toxic HCl, HBr, and NOₓ gases. Wear SCBA. |

References

-

Acelynn Biopharma. (n.d.). Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Product Page. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2018). Synthesis and Initial In Vivo Evaluation of [11C]AZ683. (Describes the synthesis of the 7-ethoxy analog using POCl3). Preprints.org.[11] Retrieved from [11]

- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. (Foundational chemistry for Pelitinib-like quinolines). Journal of Medicinal Chemistry.

-

BLD Pharm. (2024). SDS for Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (Analogous Safety Data). Retrieved from

Sources

- 1. 476194-45-3|Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. 953803-81-1|Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate| Ambeed [ambeed.com]

- 3. m.molbase.com [m.molbase.com]

- 4. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 35973-14-9 | Benchchem [benchchem.com]

- 5. cdn.who.int [cdn.who.int]

- 6. spectrabase.com [spectrabase.com]

- 7. journals.co.za [journals.co.za]

- 8. asianpubs.org [asianpubs.org]

- 9. 953803-81-1 ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate [chemsigma.com]

- 10. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

The Genesis and Synthetic Trajectory of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry

This technical guide delves into the discovery and history of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, a halogenated quinoline derivative that has emerged as a significant building block in the synthesis of complex pharmaceutical agents. While the specific, seminal report detailing its initial discovery remains nuanced within the broader context of quinoline chemistry, its modern applications and detailed synthetic pathways are well-documented, underscoring its importance for researchers, scientists, and drug development professionals. This guide will illuminate the chemical lineage of this compound, detail its synthesis with mechanistic insights, and contextualize its role within the rich history of quinoline-based drug discovery.

Introduction: The Quinoline Scaffold and Its Enduring Legacy in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] From the pioneering antimalarial quinine to modern antibiotics and anticancer drugs, the quinoline moiety has been a fertile ground for the development of novel therapeutics.[2] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, is a testament to the continued relevance of this scaffold, serving as a crucial intermediate in the synthesis of targeted therapies.

The Synthetic Pathway: A Modern Approach Rooted in Classic Chemistry

The contemporary synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a multi-step process that leverages a classic named reaction, the Gould-Jacobs reaction, followed by a targeted chlorination. A notable example of its synthesis is reported in the context of the development of a novel PET radiotracer for the colony-stimulating factor 1 receptor (CSF1R).[3][4]

Foundational Step: The Gould-Jacobs Reaction for the Quinoline Core

The journey to our target molecule begins with the construction of the core 4-hydroxyquinoline ring system via the Gould-Jacobs reaction, first reported in 1939.[5] This reaction involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1]

Starting Material: The synthesis commences with 4-bromo-3-ethoxyaniline . The strategic placement of the bromo and ethoxy groups on the aniline ring is critical as they are ultimately incorporated into the final quinoline structure.

Reaction: 4-bromo-3-ethoxyaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds in two key stages:

-

Condensation: The amino group of the aniline performs a nucleophilic attack on the electron-deficient double bond of DEEM, leading to the elimination of an ethanol molecule and the formation of an intermediate, ethyl 2-((4-bromo-3-ethoxyphenyl)amino)methylenemalonate.

-

Thermal Cyclization: This intermediate undergoes an intramolecular cyclization at elevated temperatures. This step is a 6-electron electrocyclization that results in the formation of the quinoline ring system.

This sequence yields Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate , the direct precursor to our target compound.

Experimental Protocol: Synthesis of Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [3]

-

Step 1: Condensation: A mixture of 4-bromo-3-ethoxyaniline and diethyl ethoxymethylenemalonate is heated. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting aniline.

-

Step 2: Cyclization: The resulting intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A, to facilitate the thermal cyclization. The product, Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate, typically precipitates from the reaction mixture upon cooling and can be collected by filtration.

Caption: The Gould-Jacobs reaction pathway to the 4-hydroxyquinoline precursor.

The Crucial Transformation: Chlorination to the Final Product

The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This is a critical transformation as the 4-chloro substituent is a versatile handle for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities to build more complex molecules.[4]

Reagents: The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3][6]

Reaction: Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate is treated with phosphorus oxychloride, often in the presence of a tertiary amine base or a phase-transfer catalyst to facilitate the reaction. The hydroxyl group at the 4-position is converted to a chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the final product, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate .

Experimental Protocol: Synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate [3]

-

Step 1: Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate is suspended in a suitable solvent, such as toluene.

-

Step 2: Phosphorus oxychloride (POCl₃) is added to the suspension.

-

Step 3: The reaction mixture is heated to reflux for several hours until the starting material is consumed.

-

Step 4: After cooling, the reaction is carefully quenched with water or ice.

-

Step 5: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Step 6: The crude product is then purified by column chromatography to yield pure Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.

Caption: The final chlorination step to yield the target compound.

Historical Context and Significance in Modern Research

While the precise "birthday" of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is not readily apparent in the historical literature, its chemical parentage is firmly rooted in the foundational work on quinoline synthesis from the early 20th century. The Gould-Jacobs reaction itself was a significant advancement, providing a reliable method for accessing 4-hydroxyquinolines, which are key intermediates in the synthesis of a vast array of biologically active compounds.[5]

The modern significance of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate lies in its role as a versatile intermediate. The presence of multiple reactive sites—the chloro group at the 4-position, the bromo group at the 6-position, and the ester at the 3-position—allows for a variety of subsequent chemical modifications. This makes it an attractive building block for constructing complex molecules with potential therapeutic applications.

Its use in the synthesis of a CSF1R PET radiotracer highlights its contemporary relevance in the field of diagnostic imaging and targeted cancer therapy.[3][7] The ability to synthetically access this compound reliably is crucial for the continued exploration of new quinoline-based drugs and diagnostic agents.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrClNO₃ |

| Molecular Weight | 358.62 g/mol |

| Appearance | Solid |

| Solubility | Soluble in common organic solvents |

Characterization of this compound is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Conclusion

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate stands as a prime example of how foundational synthetic methodologies, such as the Gould-Jacobs reaction, continue to be indispensable in modern drug discovery. While its own discovery may be intertwined with the broader exploration of quinoline chemistry, its utility as a key intermediate is clearly established. The detailed synthetic protocols available today provide researchers with a robust pathway to access this valuable building block, paving the way for the development of the next generation of quinoline-based therapeutics and diagnostic tools. This guide has provided a comprehensive overview of its synthesis, historical context, and significance, offering a valuable resource for professionals in the field.

References

-

Tanzey, S. S., Shao, X., Stauff, J., Anna, J., Sherman, P., & Scott, P. J. H. (2018). Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Pharmaceuticals, 11(4), 136. [Link]

-

Jelinska, A., & Majerz-Maniecka, K. (2022). Extracellular assembly and activation principles of oncogenic class III receptor tyrosine kinases. Frontiers in Cell and Developmental Biology, 10, 969632. [Link]

-

Tanzey, S. S., Shao, X., Stauff, J., Anna, J., Sherman, P., Mossine, A. V., & Scott, P. J. H. (2018). Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Preprints. [Link]

-

Schultz, E. M., et al. (1947). The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Diethyl β-Ketoadipate. Journal of the American Chemical Society, 69(1), 188–191. [Link]

-

Kaur, M., & Singh, M. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 145-153. [Link]

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

MDPI. (2019). Targets, Tracers and Translation - Novel Radiopharmaceuticals Boost Nuclear Medicine. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

Sources

- 1. ablelab.eu [ablelab.eu]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 35973-14-9 | Benchchem [benchchem.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. mdpi-res.com [mdpi-res.com]

- 7. researchgate.net [researchgate.net]

"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" structure-activity relationship (SAR) introduction

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Authored by a Senior Application Scientist

Preamble: The Quinoline Scaffold as a Privileged Core in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4] Compounds incorporating this heterocyclic motif have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4][5] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological effects. This guide focuses on a specific, highly substituted quinoline derivative, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, as a lead compound for drug discovery. While direct and extensive SAR studies on this exact molecule are not widely published, its structural similarity to other biologically active quinolines, such as topoisomerase II inhibitors, suggests its potential as a valuable starting point for a targeted drug discovery program.[6]

This document will serve as a technical guide for researchers and drug development professionals, outlining a systematic approach to elucidating the structure-activity relationships of the Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate core. We will delve into the strategic design of analog libraries, propose robust experimental workflows, and provide the rationale behind key synthetic and biological assays.

Core Compound Analysis: Deconstructing Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

The lead compound, with its distinct substitution pattern, presents multiple avenues for SAR exploration. Understanding the potential contribution of each functional group is critical for designing a rational analog synthesis strategy.

-

The Quinoline Core: The bicyclic aromatic system provides a rigid scaffold for the presentation of various functional groups in a defined three-dimensional space.

-

C4-Chloro Group: The chlorine atom at the 4-position is a key feature. It is a moderately lipophilic, electron-withdrawing group that can participate in halogen bonding. Crucially, it is also a reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing diverse functionalities.[7]

-

C6-Bromo Group: The bromine at the 6-position is a larger, more polarizable halogen compared to chlorine. It significantly influences the electronic properties of the benzene ring portion of the quinoline system and can also be a site for modification, for instance, through cross-coupling reactions.

-

C7-Ethoxy Group: This alkoxy group is a hydrogen bond acceptor and can be involved in important interactions with a biological target. The length and nature of this substituent can be varied to probe the size and characteristics of a putative binding pocket.

-

C3-Ethyl Carboxylate: This ester group is a potential hydrogen bond acceptor and can influence the molecule's solubility and cell permeability. It can also be readily hydrolyzed to the corresponding carboxylic acid, which may have a different binding mode or pharmacokinetic profile.

A Proposed Strategy for Elucidating the Structure-Activity Relationship

The following sections outline a systematic approach to probe the SAR of the title compound. The strategy involves the synthesis and biological evaluation of a series of analogs with targeted modifications at the C4, C6, C7, and C3 positions.

Modifications at the C4-Position

The reactivity of the C4-chloro group makes it an ideal starting point for diversification. The primary objective here is to explore the impact of replacing the chlorine with other substituents on biological activity.

Experimental Rationale:

-

Varying Halogens: Replacing chlorine with other halogens (Fluorine, Bromine, Iodine) will allow for a systematic study of the effect of electronegativity, size, and polarizability on activity.

-

Introducing Carbon Substituents: Replacing the chloro group with small alkyl or aryl groups via cross-coupling reactions will probe for potential steric tolerance and hydrophobic interactions.

-

Introducing Nitrogen and Oxygen Nucleophiles: SNAr reactions with various amines and alcohols can introduce groups capable of forming hydrogen bonds and salt bridges, which could significantly enhance binding affinity.[7]

Proposed Analogs (Table 1):

| Analog ID | Modification at C4 | Rationale |

| A1 | Fluoro | Increased electronegativity, smaller size. |

| A2 | Amino | Introduction of a hydrogen bond donor. |

| A3 | Dimethylamino | Increased basicity and steric bulk. |

| A4 | Phenoxy | Introduction of a bulky aromatic group. |

| A5 | Methyl | Probing for hydrophobic interactions. |

Modifications at the C6-Position

The C6-bromo position is another key site for modification to understand the electronic and steric requirements in this region of the molecule.

Experimental Rationale:

-

Halogen Scan: Similar to the C4 position, exploring other halogens will provide insight into the role of this substituent.

-

Removal of the Halogen (H): A des-bromo analog will establish a baseline for the contribution of the bromo group to the overall activity.

-

Introduction of Alkyl and Aryl Groups: Suzuki or Stille cross-coupling reactions can be employed to introduce a variety of substituents to probe for steric and electronic effects.

Proposed Analogs (Table 2):

| Analog ID | Modification at C6 | Rationale |

| B1 | Hydrogen | Establish baseline activity. |

| B2 | Chloro | Smaller halogen, different electronics. |

| B3 | Methyl | Small lipophilic group. |

| B4 | Phenyl | Bulky aromatic substituent. |

Modifications at the C7-Position

The ethoxy group at C7 can be varied to explore the nature of the binding pocket it may occupy.

Experimental Rationale:

-

Varying Alkoxy Chain Length: Synthesizing analogs with methoxy, propoxy, and isopropoxy groups will determine the optimal chain length and branching for activity.

-

Introducing More Polar Functionality: Analogs with hydroxy or aminoethoxy groups can be prepared to investigate the potential for additional hydrogen bonding interactions.

Proposed Analogs (Table 3):

| Analog ID | Modification at C7 | Rationale |

| C1 | Methoxy | Shorter alkyl chain. |

| C2 | Isopropoxy | Branched alkyl chain. |

| C3 | Hydroxy | Hydrogen bond donor. |

Modifications at the C3-Position

The ethyl carboxylate at C3 is a versatile handle for modification.

Experimental Rationale:

-

Ester Variation: Changing the ester to a methyl or tert-butyl ester can modulate the rate of hydrolysis and bioavailability.

-

Hydrolysis to Carboxylic Acid: The corresponding carboxylic acid may exhibit different binding properties and solubility.

-

Amidation: Converting the ester to a series of amides (primary, secondary, tertiary) will introduce different hydrogen bonding capabilities and steric profiles.

Proposed Analogs (Table 4):

| Analog ID | Modification at C3 | Rationale |

| D1 | Carboxylic Acid | Increased polarity, potential for new interactions. |

| D2 | N-methylamide | Hydrogen bond donor and acceptor. |

| D3 | N,N-dimethylamide | Hydrogen bond acceptor only. |

Visualizing the SAR Exploration Workflow

The following diagram illustrates the systematic approach to analog synthesis and evaluation.

Caption: A workflow for the systematic exploration of the SAR of the lead compound.

Experimental Protocols

General Synthetic Protocol for C4-Amino Analogs

This protocol describes a representative nucleophilic aromatic substitution at the C4 position.

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Addition of Nucleophile: Add the desired amine (e.g., ammonia, dimethylamine, 2.0-3.0 eq.) to the solution. If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C4-amino analog.

In Vitro Topoisomerase II Inhibition Assay

Given that a related fluoro-analog inhibits DNA topoisomerase II, this is a rational primary biological assay.[6]

-

Assay Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.

-

Procedure: a. Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and assay buffer. b. Add the test compound at various concentrations (typically from a DMSO stock solution). Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle). c. Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes). d. Stop the reaction by adding a stop solution containing a DNA intercalating dye (e.g., SYBR Green) and loading buffer. e. Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Data Analysis: Quantify the amount of relaxed and supercoiled DNA in each lane using densitometry. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of the quinoline core and the positions for modification.

Note: The DOT language script above is a conceptual representation. For an actual chemical structure, an image would be used. Caption: Key positions for SAR exploration on the quinoline-3-carboxylate scaffold.

Conclusion and Future Directions

This guide provides a comprehensive framework for initiating a structure-activity relationship study on Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate. By systematically modifying the substituents at the C3, C4, C6, and C7 positions and evaluating the biological activity of the resulting analogs, researchers can build a robust SAR model. The insights gained from these studies will be instrumental in guiding the optimization of this lead compound into a potent and selective drug candidate. Future work should focus on in vivo evaluation of the most promising analogs, as well as detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure the development of a safe and effective therapeutic agent.

References

-

ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

-

ResearchGate. A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]

-

PMC. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. [Link]

-

RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

-

MESA. The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. [Link]

-

MySkinRecipes. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. [Link]

-

AHH Chemical. ethyl 6-bromo-4-chloroquinoline-3-carboxylate, min 97%, 1 gram. [Link]

-

RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]

-

ResearchGate. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Technical Procurement & Handling Guide: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

[1]

CAS Registry Number: 953803-81-1 Formula: C₁₄H₁₃BrClNO₃ Molecular Weight: 358.62 g/mol Primary Application: Pharmaceutical Intermediate (CSF1R Inhibitors, e.g., AZ683)[1]

Executive Summary

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a highly functionalized quinoline scaffold.[1] Its 4-chloro position serves as a reactive electrophile for nucleophilic aromatic substitution (

Due to its specific substitution pattern, this compound is often not in stock at bulk commodity distributors.[1] It is typically categorized as a "Make-to-Order" (MTO) chemical or a high-value catalog item from specialized building block vendors.[1]

Commercial Availability & Supply Chain[1]

Primary Suppliers

The following vendors have listed this specific CAS. Availability fluctuates; researchers should request a Certificate of Analysis (CoA) prior to purchase to confirm batch freshness, as the 4-chloro group is susceptible to hydrolysis over time.[1]

| Supplier | Region | Catalog # | Purity Grade | Stock Status (Est.) |

| BLD Pharm | Global (CN/USA/DE) | BD237869 | >97% | Periodic Stock |

| Ambeed | USA | A338952 | 95%+ | Lead Time Likely |

| Acelynn | China | 953803-81-1 | 98% | MTO / Custom |

| ChemSigma | Global | 252573 | Research | Inquiry Required |

Procurement Decision Matrix (Make vs. Buy)

Given the potential for long lead times (2–6 weeks) from commercial vendors, project managers must decide between external procurement and internal synthesis.[1]

Figure 1: Decision logic for procuring high-value quinoline intermediates.

Technical Specifications & Properties

| Property | Specification | Technical Note |

| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/hydrolysis.[1] |

| Solubility | DCM, Ethyl Acetate, DMSO | Poor solubility in water/alcohols.[1] |

| Stability | Moisture Sensitive | The C4-Cl bond is labile; store under inert gas at -20°C. |

| Identity | Key Peak: Triplet/Quartet for 7-ethoxy; Singlet for C4-H is absent.[1] | |

| Impurity Profile | Max 2% 4-Hydroxy analog | The 4-OH derivative (hydrolysis product) is the most common impurity.[1] |

Synthesis Protocol (Internal Production)

If commercial supply is unavailable, the compound can be synthesized via a modified Gould-Jacobs reaction .[1] The following protocol is adapted from the synthesis of the radiotracer [11C]AZ683.

Retrosynthetic Pathway

The synthesis constructs the quinoline ring from an aniline precursor, followed by chlorination.[1]

Precursors:

-

4-Bromo-3-ethoxyaniline (CAS 113256-49-6)[1]

-

Diethyl ethoxymethylenemalonate (EMME) (CAS 87-13-8)[1]

Experimental Workflow

Step 1: Enamine Formation [1][2]

-

Reagents: 4-Bromo-3-ethoxyaniline HCl (1 eq),

(4 eq), EMME (1 eq). -

Solvent: Acetonitrile (MeCN).[1]

-

Conditions: Reflux for 36 hours.

-

Workup: Filter to remove salts, concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc).

-

Product: Diethyl 2-(((4-bromo-3-ethoxyphenyl)amino)methylene)malonate.

Step 2: Cyclization & Chlorination (One-Pot Modification)

Note: Standard Gould-Jacobs requires high heat (250°C) for cyclization to the 4-OH quinoline, followed by

-

Reagents: Enamine intermediate (from Step 1), Tetrabutylammonium chloride (TBACl, 3 eq),

(10 eq). -

Solvent: Toluene (Dry).

-

Conditions:

-

Workup (Critical Safety Step):

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Yield: ~17% (Note: Low yield is typical for this specific hindered substrate; optimization of the cyclization temp may be required).

Figure 2: Synthetic pathway utilizing a modified Gould-Jacobs cyclization.[1]

Handling & Safety Data

Hazard Identification (GHS)[1]

-

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Special Hazard: Corrosive Hydrolysis. In the presence of moisture, the 4-chloro group can hydrolyze to release HCl gas.[1] Open containers only in a fume hood.

Storage Protocols[1]

References

-

BLD Pharm. (n.d.).[1] Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Product Page. Retrieved from

-

Horti, A. G., et al. (2018).[1][3] Synthesis and Initial In Vivo Evaluation of [11C]AZ683 – a Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor. Pharmaceuticals, 11(4), 136.[1] Retrieved from [1]

-

Ambeed. (n.d.). Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate MSDS. Retrieved from

-

PubChem. (n.d.).[1] Compound Summary for CAS 953803-81-1. Retrieved from

Sources

- 1. 476194-45-3|Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 3. preprints.org [preprints.org]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

[1][2][3]

Abstract & Strategic Overview

The target molecule is a highly functionalized quinoline ester used as a key intermediate in the synthesis of 4-anilinoquinoline-3-carbonitriles. The presence of the 6-bromo and 7-ethoxy substituents dictates a specific retrosynthetic approach to ensure correct regiochemistry.

While literature describes a one-pot cyclization/chlorination protocol (using POCl3/TBACl), yields are often suboptimal (<20%) due to complex side reactions. This guide presents a Robust Two-Stage Protocol which separates the thermal cyclization and chlorination steps, significantly improving overall yield and purity.

Reaction Scheme

Figure 1: Synthetic pathway via the Gould-Jacobs reaction.

Reagents and Materials

| Reagent | CAS Number | Role | Equiv. | Notes |

| 4-Bromo-3-ethoxyaniline HCl | 125756-95-8 | Substrate | 1.0 | Key regiochemical driver. |

| Diethyl ethoxymethylenemalonate | 87-13-8 | Reagent | 1.0 - 1.1 | "EMME". Moisture sensitive. |

| Phosphorus Oxychloride (POCl3) | 10025-87-3 | Chlorinating Agent | 5.0 - 10.0 | Toxic, reacts violently with water. |

| Dowtherm A | 8004-13-5 | Solvent | Solvent Vol. | Eutectic mixture of biphenyl/diphenyl ether. |

| Acetonitrile (MeCN) | 75-05-8 | Solvent | Solvent Vol. | Anhydrous grade recommended. |

| Potassium Carbonate (K2CO3) | 584-08-7 | Base | 4.0 | For neutralization of HCl salt. |

Detailed Experimental Protocol

Stage 1: Enamine Formation (Condensation)

This step forms the acyclic precursor. The use of acetonitrile and mild base prevents polymerization and ensures clean conversion.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-bromo-3-ethoxyaniline hydrochloride (1.0 equiv) in Acetonitrile (0.1 M concentration).

-

Base Addition: Add Potassium Carbonate (4.0 equiv) to liberate the free aniline in situ. Stir at room temperature for 15 minutes.

-

Reagent Addition: Add Diethyl ethoxymethylenemalonate (EMME) (1.0 equiv) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 36 hours .

-

Monitoring: TLC (Hexane:EtOAc 3:[1]1) should show consumption of aniline and appearance of a less polar product.

-

-

Work-up:

-

Filter through a pad of Celite to remove inorganic salts (KCl, excess K2CO3).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash chromatography (Hexane/EtOAc gradient) to yield Diethyl 2-(((4-bromo-3-ethoxyphenyl)amino)methylene)malonate .

-

Expected Yield: 70–75%.

Stage 2: Thermal Cyclization (Gould-Jacobs)

This is the critical ring-closing step. High temperature is required to overcome the activation energy for the electrocyclic ring closure.

-

Setup: Use a flask equipped with a Dean-Stark trap (optional, to remove ethanol) and a high-temperature heating mantle.

-

Solvent: Add Dowtherm A (approx. 10 volumes relative to enamine mass).

-

Cyclization: Heat the solution rapidly to 250°C . Maintain this temperature for 30–60 minutes .

-

Note: The reaction is driven by the elimination of ethanol. Rapid heating minimizes degradation.

-

-

Isolation:

-

Cool the mixture to room temperature. The product, Ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate , often precipitates out of the Dowtherm A solution.

-

Add Hexane or Diethyl Ether to dilute the Dowtherm A and maximize precipitation.

-

Filter the solid, wash copiously with Hexane to remove residual high-boiling solvent.

-

Dry the solid under vacuum.

-

Checkpoint: The product exists as the 4-quinolone tautomer and will have a high melting point (>250°C).

-

Stage 3: Chlorination (Aromatization)

Conversion of the 4-hydroxy group to the 4-chloro derivative activates the position for subsequent nucleophilic aromatic substitution (SNAr).

-

Reaction: Place the dried 4-hydroxyquinoline intermediate (1.0 equiv) in a dry flask.

-

Reagent: Add neat Phosphorus Oxychloride (POCl3) (5.0–10.0 equiv).

-

Optional: A catalytic amount of DMF (1-2 drops) can accelerate the Vilsmeier-Haack type mechanism.

-

-

Heating: Heat to reflux (105°C) for 2–4 hours . The suspension should become a clear solution as the reaction proceeds.

-

Quenching (Safety Critical):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

-

Dissolve the residue in Dichloromethane (DCM) .

-

Pour the DCM solution slowly onto Crushed Ice/Water with vigorous stirring. Caution: Exothermic hydrolysis.

-

Neutralize the aqueous layer with saturated NaHCO3 or dilute Ammonia solution to pH ~8.

-

-

Extraction: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

-

Final Purification: Flash chromatography (Hexane/EtOAc) yields the target Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate .[4]

Analytical Data & Validation

Target Compound: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate[5][6][4][7][8][9][10]

-

Physical State: Off-white to pale yellow solid.

-

Mass Spectrometry (ESI+):

-

Calculated for C14H13BrClNO3 [M+H]+: 357.98 (79Br, 35Cl)

-

Found: 359.98 (Consistent with isotopic pattern).

-

-

1H NMR (400 MHz, CDCl3):

-

δ 9.16 (s, 1H): H-2 (Characteristic deshielded singlet of quinoline ring).

-

δ 8.61 (s, 1H): H-5 (Para to the activating ethoxy group, deshielded by ring current).

-

δ 7.42 (s, 1H): H-8 (Ortho to ethoxy group).

-

δ 4.48 (q, J = 7.2 Hz, 2H): Ester -OCH2 CH3.[1]

-

δ 4.28 (q, J = 7.0 Hz, 2H): Ether -OCH2 CH3 (Note: Literature sometimes reports complex splitting due to concentration/solvent effects, but quartet is standard).

-

δ 1.58 (t, J = 7.0 Hz, 3H): Ester -OCH2CH3 .

-

δ 1.45 (t, J = 7.2 Hz, 3H): Ether -OCH2CH3 .[1]

-

Mechanistic Insight

The regioselectivity of the cyclization is determined by the electronic effects of the substituents on the aniline ring.

Figure 2: Regiochemical rationale. The ethoxy group directs the ring closure to the less sterically hindered position para to itself, ensuring the 7-ethoxy substitution pattern.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 | Incomplete cyclization or degradation. | Ensure temperature reaches 250°C. Use Dowtherm A. Do not use lower boiling solvents like Toluene for the thermal step. |

| Product is Oil/Gum | Residual Dowtherm A. | Wash the crude solid thoroughly with Hexane. Recrystallize from Ethanol if necessary. |

| Incomplete Chlorination | Old POCl3 (hydrolyzed). | Use fresh/distilled POCl3. Protect reaction from atmospheric moisture. |

References

-

Primary Protocol Source: Scott, P. J. H., et al. "Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R)."[1] Pharmaceuticals, 2018 , 11(4), 136.

-

Gould-Jacobs Review: Gould, R. G.; Jacobs, W. A.[1][11] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61(10), 2890–2895.

-

Analytical Data Corroboration: BenchChem Compound Database, CAS 953803-81-1.

Sources

- 1. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2005019201A2 - Process for the preparation of 4-amino-3-quinolinecarbonitriles - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. m.molbase.com [m.molbase.com]

- 6. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 35973-14-9 | Benchchem [benchchem.com]

- 7. 953803-81-1_6-溴-4-氯-7-乙氧基喹啉-3-羧酸乙酯CAS号:953803-81-1_6-溴-4-氯-7-乙氧基喹啉-3-羧酸乙酯【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 8. arctomsci.com [arctomsci.com]

- 9. CAS:852062-08-9, 4-氯-7-甲氧基喹啉-3-羧酸-毕得医药 [bidepharm.com]

- 10. m.molbase.com [m.molbase.com]

- 11. mdpi-res.com [mdpi-res.com]

Purification of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate via Recrystallization

Application Note: AN-Q3C-PUR-01

Abstract & Introduction

This application note details the purification protocol for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 618442-57-2), a critical intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib .[1]

While chromatographic separation is possible, it is often cost-prohibitive at scale.[1] Recrystallization offers a robust, scalable alternative to remove critical impurities, specifically the 4-hydroxy quinoline derivative (hydrolysis byproduct) and regioisomeric side-products .[1] This guide focuses on a binary solvent system (Ethyl Acetate/n-Heptane) and a single-solvent alternative (Acetonitrile), providing high recovery yields (>85%) and HPLC purity >99.5%.[1]

Chemical Context & Impurity Profile[1][2]

The "Why": Understanding the Impurities

The synthesis of the target compound typically involves the chlorination of ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate using phosphoryl chloride (

-

Hydrolysis Byproduct (Impurity A): The 4-chloro group is labile.[1] Exposure to atmospheric moisture can revert the product to the starting 4-hydroxy material.[1] This impurity is highly polar and high-melting.[1]

-

Regioisomers (Impurity B): Arising from the initial aniline coupling step, these isomers have similar solubility profiles to the target but distinct crystal lattice energies.[1]

-

Inorganic Residues: Phosphorous salts trapped in the crude matrix.[1]

Solubility Logic

The target molecule is a moderately lipophilic ester.[1]

-

Soluble in: Dichloromethane, Hot Ethyl Acetate, Hot Acetonitrile, Toluene.[1]

-

Insoluble in: Water, n-Heptane, Cold Alcohols (partial).[1]

Strategy: We utilize the significant solubility differential between the 4-chloro target (lipophilic) and the 4-hydroxy impurity (polar/H-bonding) to effect separation.[1]

Experimental Protocol

Materials Required

| Reagent | Grade | Role |

| Crude Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | Technical (>90%) | Starting Material |

| Ethyl Acetate (EtOAc) | ACS Reagent | Solvent |

| n-Heptane | ACS Reagent | Anti-solvent |

| Acetonitrile (ACN) | HPLC Grade | Alternative Solvent |

| Activated Charcoal | Norit® SX Ultra | Decolorization (Optional) |

Method A: Binary Solvent Recrystallization (Recommended)

Best for removing non-polar impurities and controlling crystal size.[1]

Step-by-Step Procedure:

-

Dissolution: Charge the crude solid (10.0 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add Ethyl Acetate (50 mL) (5 vol).

-

Heating: Heat the mixture to reflux (approx. 77°C) with moderate stirring.

-

Checkpoint: The solution should be clear. If undissolved solids remain (likely inorganic salts or 4-OH impurity), filter hot through a Celite pad.[1]

-

-

Anti-Solvent Addition: While maintaining gentle reflux, add n-Heptane (20 mL) dropwise via an addition funnel over 15 minutes.

-

Observation: The solution may become slightly turbid but should clear up upon continued heating.[1]

-

-

Controlled Cooling (Nucleation): Remove the heat source.[1] Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.

-

Critical: Do not crash cool in an ice bath immediately; this traps impurities.[1]

-

-

Crystallization: Once at room temperature, transfer to an ice-water bath (0-5°C) and stir for 1 hour to maximize yield.

-

Isolation: Filter the white to off-white crystals using a Buchner funnel.

-

Washing: Wash the cake with a cold 1:1 mixture of EtOAc/Heptane (10 mL).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Acetonitrile Recrystallization

Best for removing polar 4-hydroxy impurities.[1]

-

Suspend crude solid (10.0 g) in Acetonitrile (80 mL) .

-

Heat to reflux (82°C) until complete dissolution.

-

Optional: Add activated charcoal (0.5 g), stir for 10 mins, and filter hot.

-

Cool slowly to 0°C. The 4-chloro product crystallizes out, while many polar impurities remain in the mother liquor.[1]

-

Filter and wash with cold Acetonitrile.[1]

Process Visualization

Purification Workflow

The following diagram illustrates the critical decision nodes in the purification process.

Caption: Figure 1. Decision logic for the binary solvent recrystallization of the 4-chloroquinoline intermediate.

Impurity Fate Map

Understanding where the impurities go is vital for validation.[1]

Caption: Figure 2. Separation efficiency showing the rejection of polar impurities into the mother liquor.

Quality Control & Troubleshooting

Specification Targets

| Parameter | Target | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 99.5% Area | HPLC (C18, ACN/Water) |

| Melting Point | 132°C - 135°C (Sharp) | DSC / Capillary |

| Loss on Drying | < 0.5% | Gravimetric |

Troubleshooting Guide

-

Problem: Product "Oils Out" instead of crystallizing.

-

Problem: Low Yield (<60%).

-

Cause: Product is too soluble in the solvent ratio.[1]

-

Solution: Increase the ratio of n-Heptane (Anti-solvent) or lower the final cooling temperature to -10°C.

-

-

Problem: High 4-Hydroxy Impurity (>0.5%).

Safety Considerations

-

Chemical Hazards: The 4-chloroquinoline derivative is a potent alkylating agent analog; handle with gloves and in a fume hood.[1]

-

Solvents: n-Heptane is highly flammable.[1] Acetonitrile is toxic and can be absorbed through the skin.[1]

-

Waste: Mother liquors contain halogenated organic waste and must be disposed of accordingly.[1]

References

-

Eisai R&D Management Co Ltd. (2005).[1] Process for producing quinoline derivative. WO2005044788A1.[1] Link

-

PubChem. (n.d.).[1] Lenvatinib Intermediate: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.[1] National Library of Medicine.[1] Link[1]

-

ChemicalBook. (2023).[1] Lenvatinib Synthesis and Intermediates. Link

-

Organic Process Research & Development. (General Reference for Quinoline Purification). Crystallization of Pharmaceutical Intermediates. ACS Publications.[1] Link

Sources

Application Notes and Protocols: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class of compounds, polysubstituted quinoline derivatives have emerged as particularly promising frameworks for the development of novel anticancer agents.[2] This document provides detailed application notes and protocols centered on Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate , a key intermediate for the synthesis of potent kinase inhibitors and other potential anticancer therapeutics. These guidelines are designed to furnish researchers and drug development professionals with the necessary scientific rationale and step-by-step methodologies for the synthesis and application of this versatile building block.

Introduction: The Significance of the Quinoline Scaffold in Oncology

Quinoline derivatives have demonstrated remarkable efficacy as anticancer agents through diverse mechanisms of action, including the inhibition of topoisomerase and the modulation of various protein kinases.[3] The rigid, bicyclic aromatic structure of quinoline provides an excellent scaffold for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The targeted nature of kinase inhibitors, in particular, has revolutionized cancer therapy by selectively targeting signaling pathways that are dysregulated in cancer cells, thereby offering improved efficacy and reduced off-target toxicities compared to traditional chemotherapy.[4]

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a strategically functionalized quinoline derivative. The presence of reactive sites—the chloro group at the 4-position and the bromo group at the 6-position—allows for versatile downstream modifications, such as nucleophilic aromatic substitution and cross-coupling reactions. The ethoxy group at the 7-position and the ethyl carboxylate at the 3-position can influence the molecule's solubility, metabolic stability, and binding interactions with target proteins. This combination of features makes it an ideal starting material for the synthesis of a library of potential anticancer compounds.

Synthetic Pathway Overview

The synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate can be efficiently achieved through a two-step process commencing with the well-established Gould-Jacobs reaction, followed by a chlorination step. This synthetic strategy is both robust and scalable, making it suitable for laboratory-scale synthesis and potential industrial production.

Caption: Synthetic pathway for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.

Detailed Synthetic Protocols

Synthesis of Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate (Intermediate 1)

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core from an aniline and a malonic ester derivative.[5][6] The reaction proceeds through an initial condensation followed by a thermal cyclization.[7]

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-3-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Initial Condensation: Heat the mixture at 120-130 °C for 2 hours with stirring. During this time, ethanol will be evolved.

-

Cyclization: Increase the temperature to 240-250 °C and maintain for 30 minutes to 1 hour. The reaction mixture will become viscous.

-

Work-up: Cool the reaction mixture to room temperature. The solidified product can be triturated with diethyl ether or acetone to remove unreacted starting materials and byproducts.[7]

-

Purification: The crude product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

Expert Insights: The high temperature required for the cyclization step is crucial for overcoming the activation energy of the intramolecular reaction. The use of a high-boiling solvent like diphenyl ether can facilitate more controlled heating and stirring for larger scale reactions.[7]

Synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (Final Product)

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step, as the chloro group serves as a leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃).[8][9]

Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate (1 equivalent) to the flask.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The mixture may be heated to reflux (around 110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.

Trustworthiness Note: The reaction with POCl₃ is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching step should be done slowly and with caution due to the vigorous reaction of POCl₃ with water.

Application in the Synthesis of a Kinase Inhibitor Prototype

The 4-chloro position of the synthesized quinoline is highly susceptible to nucleophilic aromatic substitution, making it an excellent anchor point for introducing various side chains to modulate biological activity. This protocol outlines a general procedure for the synthesis of a prototype kinase inhibitor by reacting the 4-chloroquinoline with an appropriate amine.

Caption: General workflow for synthesizing a kinase inhibitor prototype.

Protocol: Synthesis of an N-Aryl-4-aminoquinoline Derivative

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (1 equivalent) and a substituted aniline (e.g., 3-ethynylaniline, 1.1 equivalents) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equivalents), to the mixture. Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired N-aryl-4-aminoquinoline derivative.

Causality in Experimental Choices: The choice of a non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions with the electrophilic starting material. The reaction temperature is optimized to facilitate the SNAr reaction without causing degradation of the starting materials or products.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate | C₁₄H₁₄BrNO₄ | 356.17 | Off-white solid |

| Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | C₁₄H₁₃BrClNO₃ | 374.62 | Pale yellow solid |

References

-

PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available at: [Link]

- Google Patents. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

ResearchGate. POCl3 Chlorination of 4-Quinazolones. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available at: [Link]

-

Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]

-

MySkinRecipes. Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. Available at: [Link]

-

RSC Publishing. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

National Center for Biotechnology Information. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available at: [Link]

-

PubMed. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Available at: [Link]

-

PubMed. POCl3 chlorination of 4-quinazolones. Available at: [Link]

-

Semantic Scholar. POCl3 chlorination of 4-quinazolones. Available at: [Link]

-

PubMed. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Available at: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

ResearchGate. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Available at: [Link]

-

ResearchGate. Synthesis of 7-chloroquinolinyl-4-. Available at: [Link]

-